molecular formula C14H8N4O B1311812 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 327056-18-8

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No. B1311812
M. Wt: 248.24 g/mol
InChI Key: KZOBYFBUONCLFZ-UHFFFAOYSA-N
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Description

“3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

There is no direct information available on the synthesis of “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile”. However, similar compounds have been synthesized using various methods23.



Molecular Structure Analysis

The molecular structure of “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” is not directly available. However, related compounds have been studied for their photophysical behavior4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile”. However, related compounds have been studied for their chemical reactions25.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” are not directly available. However, related compounds have been studied for their photophysical behavior4.


Scientific Research Applications

Complexation and Structural Studies

Research has utilized derivatives of 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile in complexation and structural studies. For instance, certain complexes with platinum group metals have been synthesized and characterized, focusing on their spectral and structural attributes. These studies have observed that the nitrile group in such compounds does not participate in complexation but remains as a free pendant group, indicating potential applications in designing compounds with specific binding and functional properties (Sairem et al., 2012).

Optical and Luminescence Properties

Derivatives have also been synthesized and characterized for their optical and fluorescence spectral characteristics, suggesting applications in fields such as material sciences and photonics. For example, the absorption and emission maxima of certain compounds have been found to be less correlated with substituent groups, indicating a degree of stability and predictability in their optical behaviors, which can be essential in applications like sensor design and photoluminescence (Ge et al., 2014).

Radioligand Development for PET Imaging

Specific analogs have been identified as candidates for positron emission tomography (PET) imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5), a notable application in medical imaging and diagnostics. The development of such radioligands with high binding affinity and appropriate pharmacokinetic properties paves the way for their potential use in visualizing and quantifying receptor density and distribution in various medical conditions (Shimoda et al., 2016).

Synthesis and Characterization of Heterocyclic Derivatives

Researchers have synthesized and characterized mono- and bicyclic heterocyclic derivatives containing structures like 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings. These studies provide foundational knowledge for further exploration of these compounds in various fields, including pharmaceuticals and materials science (El‐Sayed et al., 2008).

Extraction and Selectivity Studies

Compounds featuring the 1,2,4-oxadiazole ring have been synthesized and tested for their selectivity in extracting specific ions, such as americium(III) over europium(III), indicating potential applications in fields like nuclear chemistry and waste management (Weigl et al., 2003).

Safety And Hazards

The safety and hazards of “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile” are not directly available. However, it is advised that this compound should only be used for research and development under the supervision of a technically qualified individual7.


Future Directions

There is no specific information available on the future directions of “3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile”. However, related compounds have been studied for their potential applications89.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be required.


properties

IUPAC Name

3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c15-9-10-4-3-5-11(8-10)14-17-13(18-19-14)12-6-1-2-7-16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBYFBUONCLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436689
Record name 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

CAS RN

327056-18-8
Record name 3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Li, M Wang, Z Wang, W Yu, J Chang - Tetrahedron, 2018 - Elsevier
A reaction involving an efficient NBS-mediated oxidative N‒O bond formation has been established for the synthesis of 1,2,4-oxadiazoles from readily accessible N-acyl amidines. The …
Number of citations: 17 www.sciencedirect.com

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